molecular formula C7H4FNO2 B3328683 7-fluorobenzo[d]oxazol-2(3H)-one CAS No. 509147-83-5

7-fluorobenzo[d]oxazol-2(3H)-one

Cat. No. B3328683
CAS RN: 509147-83-5
M. Wt: 153.11 g/mol
InChI Key: CHWRMLDDKQDGEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-fluorobenzo[d]oxazol-2(3H)-one is a chemical compound that belongs to the class of benzoxazoles . Benzoxazoles are important bioactive compounds due to their versatile applications in the field of pharmaceuticals and various biological systems .


Synthesis Analysis

The synthesis of 2-substituted benzoxazole derivatives, which includes 7-fluorobenzo[d]oxazol-2(3H)-one, can be achieved from 2-(benzo[d]oxazol-2-yl)aniline . A rhodium-catalyzed coupling cyclization of isocyanides with 2-azidophenyloxyacrylates has been developed, allowing divergent syntheses of two significant N-heterocycles, five-membered N-(3-substituted benzo[d]oxazol-2(3H)-ylidene)amines and dihydrobenzo[d]oxazoles .


Molecular Structure Analysis

The molecular structure of 7-fluorobenzo[d]oxazol-2(3H)-one can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectroscopy . Further molecular docking studies can be carried out to predict the binding affinity of the synthesized benzoxazole derivatives with specific proteins .


Chemical Reactions Analysis

The chemical reactions involving 7-fluorobenzo[d]oxazol-2(3H)-one can be analyzed through the rhodium-catalyzed coupling cyclization reaction of isocyanides and 2-azidophenyloxyacrylates . This reaction allows the synthesis of significant N-heterocycles .

Scientific Research Applications

Quorum Sensing Inhibitors

“7-fluorobenzo[d]oxazol-2(3H)-one” could potentially be used in the development of quorum sensing inhibitors. Quorum sensing is a term used to describe bacterial cell-cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Antimicrobial Agents

The compound could be used in the development of antimicrobial agents. The ability to inhibit quorum sensing in bacteria could potentially disrupt their communication and coordination, making them less effective at causing disease .

Anti-Biofilm Agents

Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances. They are notoriously difficult to eradicate with conventional antibiotics. The potential of “7-fluorobenzo[d]oxazol-2(3H)-one” to inhibit quorum sensing could make it a promising candidate for the development of anti-biofilm agents .

Antiviral Agents

“7-fluorobenzo[d]oxazol-2(3H)-one” could potentially be used in the development of antiviral agents. For example, derivatives of benzothiazol-2-ylmethanimine have shown inhibitory activity against the Middle East respiratory syndrome coronavirus (MERS-CoV) .

Drug Development

The compound could be used as a template for further drug development. Computational calculations suggest that compounds with similar structures are good templates for further drug development .

Detection of Cystine-Containing Peptides

A method for the detection of cystine-containing peptides has been developed using a similar compound . It’s possible that “7-fluorobenzo[d]oxazol-2(3H)-one” could be used in a similar way.

Future Directions

The future directions in the research of 7-fluorobenzo[d]oxazol-2(3H)-one could involve the development of novel compounds which inhibit quorum sensing without being antibiotic . Additionally, the synthetic approaches of new benzoxazole derivatives could be explored further due to their potential applicability in various fields .

properties

IUPAC Name

7-fluoro-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWRMLDDKQDGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-fluorobenzo[d]oxazol-2(3H)-one

Synthesis routes and methods

Procedure details

In a three neck flask, fitted with a magnetic stirrer, under inert atmosphere, 1,1-carbonyldiimidazole (15.6 g, 96 mmol) is added to a solution of 2-amino-6-fluorophenol 1 (4 g, 32 mmol) in 100 ml of anhydrous tetrahydrofuran at room temperature. The solution is refluxed for 1 h, cooled down to room temperature and concentrated in vacuo. The crude reaction mixture is purified by chromatography on silicagel (n-hexane/AcOEt:1/1 (v/v)) to afford 7-fluoro-1,3-benzoxazol-2(3H)-one 2.
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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